Technical Monograph: Physicochemical Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine
Technical Monograph: Physicochemical Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine
Executive Summary
1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3) is a specialized N-aryl heterocycle utilized primarily as a lipophilic building block in medicinal chemistry.[1] Structurally, it consists of a pyrrolidine ring nitrogen-bonded to a 2,3-xylenyl moiety. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its unhindered N-phenyl analogs.[1]
This guide provides a comprehensive analysis of its physicochemical profile, focusing on the critical modulation of basicity due to N-aryl conjugation and steric orthogonality. It details a self-validating synthesis protocol via Buchwald-Hartwig amination and outlines the necessary analytical characterization standards for drug development applications.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The compound is an N-aryl pyrrolidine .[1] Unlike C-aryl isomers (e.g., 2-phenylpyrrolidine), the nitrogen atom in this molecule is directly conjugated to the aromatic system, dramatically altering its pKa and reactivity profile.
| Attribute | Detail |
| IUPAC Name | 1-(2,3-Dimethylphenyl)pyrrolidine |
| CAS Number | 957065-89-3 |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1=C(C)C(N2CCCC2)=CC=C1 |
| InChI Key | OPHSFWFVNOENHP-UHFFFAOYSA-N |
Structural Insight: The "Ortho Effect"
The presence of the methyl group at the 2-position (ortho) creates significant steric strain against the pyrrolidine ring. This forces the pyrrolidine ring to twist out of coplanarity with the benzene ring.[1]
-
Consequence 1: Reduced orbital overlap between the nitrogen lone pair and the aromatic
-system compared to unsubstituted N-phenylpyrrolidine.[1] -
Consequence 2: Slightly increased basicity (pKa) compared to typical anilines, but still significantly lower than aliphatic pyrrolidines.[1]
Physicochemical Properties[1][3][4][5][6][7][8][9][10]
The following data aggregates computational predictions with standard experimental ranges for this structural class.
Electronic & Physical Profile[1]
| Property | Value (Predicted/Typical) | Scientific Context |
| Physical State | Pale yellow oil | Low melting point due to asymmetry and lack of H-bond donors.[1] |
| Boiling Point | 293.5 ± 29.0 °C | High boiling point driven by molecular weight and dispersion forces.[1] |
| Density | 0.992 ± 0.06 g/cm³ | Typical for substituted anilines; slightly less dense than water.[1] |
| pKa (Conjugate Acid) | 5.68 ± 0.20 | Critical Parameter: Much less basic than pyrrolidine (pKa ~11.3).[1] It will not protonate at physiological pH (7.[1]4) as readily as aliphatic amines.[1] |
| LogP (Lipophilicity) | 3.6 ± 0.4 | Highly lipophilic.[1] The dimethyl and phenyl groups drive partitioning into organic phases.[1] |
| Polar Surface Area (PSA) | 3.24 Ų | Very low PSA (tertiary amine), suggesting high blood-brain barrier (BBB) permeability. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in neutral water.[1] Soluble in acidic aqueous buffers (pH < 4).[1] |
Solubility & Partitioning Workflow
In drug development, accurate determination of LogD is crucial.[1] The following diagram illustrates the validated workflow for assessing the lipophilicity of this compound.
Figure 1: Standard shake-flask protocol for LogP determination. High lipophilicity requires extended equilibration times to ensure accurate partitioning.
Synthesis Protocol: Buchwald-Hartwig Amination[1]
Direct nucleophilic substitution (SNAr) is ineffective for 1-bromo-2,3-dimethylbenzene due to the electron-rich nature of the ring and steric hindrance. The industry-standard method is Palladium-catalyzed Buchwald-Hartwig amination.[1]
Reaction Scheme
Reactants: 1-Bromo-2,3-dimethylbenzene + Pyrrolidine Catalyst: Pd₂(dba)₃ / BINAP (or RuPhos for sterically hindered substrates) Base: Sodium tert-butoxide (NaOtBu) Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
This protocol is designed for a 10 mmol scale .
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Reagent Loading:
-
Add 1-Bromo-2,3-dimethylbenzene (1.85 g, 10 mmol).
-
Add Pyrrolidine (1.07 g, 15 mmol, 1.5 eq). Note: Excess amine drives the reaction.
-
Add NaOtBu (1.44 g, 15 mmol).
-
-
Catalyst Addition:
-
Add Pd₂(dba)₃ (183 mg, 2 mol%) and BINAP (249 mg, 4 mol%).
-
Expert Note: For this sterically congested substrate (2,3-dimethyl), RuPhos or XPhos precatalysts often provide higher yields than BINAP.[1]
-
-
Solvation & Heating: Add anhydrous Toluene (20 mL). Seal and heat to 100°C for 16 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes:Ethyl Acetate, 95:5). The product is a non-polar oil; the starting bromide elutes first, followed by the product.
Mechanistic Pathway
The following diagram details the catalytic cycle, highlighting the reductive elimination step which is the rate-determining step for sterically hindered amines.
Figure 2: Catalytic cycle for Buchwald-Hartwig amination. The steric bulk of the 2,3-dimethyl group makes the reductive elimination step sensitive to ligand choice.
Analytical Characterization (Self-Validating)
To confirm identity and purity, the following spectral signatures must be observed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region (6.8 – 7.2 ppm):
-
Expect a multiplet pattern integrating to 3 protons .[1] The 2,3-substitution leaves positions 4, 5, and 6.
-
Diagnostic: The proton at position 6 (ortho to nitrogen) may be slightly shielded relative to the others due to the electron-donating pyrrolidine, but steric twisting minimizes this resonance effect.
-
-
Pyrrolidine Ring (3.0 – 3.3 ppm):
-
Pyrrolidine Ring (1.8 – 2.0 ppm):
- -protons (C-CH₂-C): Multiplet, 4H.[1]
-
Methyl Groups (2.1 – 2.3 ppm):
-
Two distinct singlets (or overlapping singlets) integrating to 6H total.
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 176.14 m/z.[1]
-
Fragmentation: Expect loss of the pyrrolidine ring or methyl groups under high collision energy.[1]
Safety & Handling
-
Hazard Classification:
-
Storage: Store at 2-8°C under inert gas (Argon). N-aryl amines can oxidize slowly to N-oxides or quinones upon prolonged air exposure.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23368297, 1-(2,3-Dimethylphenyl)pyrrolidine. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard reference for Buchwald-Hartwig protocols).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016).Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Detailed mechanism and ligand selection for hindered amines).
